molecular formula C10H13N B031075 2,3,4,5-Tetrahydro-1H-benzo[b]azepine CAS No. 1701-57-1

2,3,4,5-Tetrahydro-1H-benzo[b]azepine

Cat. No. B031075
M. Wt: 147.22 g/mol
InChI Key: MZBVNYACSSGXID-UHFFFAOYSA-N
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Patent
US07176195B2

Procedure details

The carboxylic acid from Example C (0.96 g, 5.95 mmol) was reacted with 2,3,4,5-tetrahydro-1H-1-benzazepine (0.80 g, 5.44 mmol) according to the procedure in Example 1A. The product was purified by flash chromatography on silica (eluant EtOAc:pet. ether 30:70); yield 1.10 g (70%).
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[CH:5][C:4]=1[CH3:12])#[N:2].[NH:13]1[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=2[CH2:17][CH2:16][CH2:15][CH2:14]1>>[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([N:13]2[C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=3[CH2:17][CH2:16][CH2:15][CH2:14]2)=[O:9])=[CH:5][C:4]=1[CH3:12])#[N:2]

Inputs

Step One
Name
Quantity
0.96 g
Type
reactant
Smiles
C(#N)C1=C(C=C(C(=O)O)C=C1)C
Name
Quantity
0.8 g
Type
reactant
Smiles
N1CCCCC2=C1C=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography on silica (eluant EtOAc:pet. ether 30:70)

Outcomes

Product
Name
Type
Smiles
C(#N)C1=C(C=C(C(=O)N2CCCCC3=C2C=CC=C3)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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